molecular formula C20H17FN6OS B2872079 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034243-87-1

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2872079
CAS No.: 2034243-87-1
M. Wt: 408.46
InChI Key: QUHADHGYZHPWBA-UHFFFAOYSA-N
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Description

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a pyrimidine moiety, a thiophene ring, and an oxadiazole ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperazine derivative: The reaction of 2-fluoroaniline with piperazine under appropriate conditions to form 4-(2-fluorophenyl)piperazine.

    Synthesis of the pyrimidine intermediate: The condensation of 4-(2-fluorophenyl)piperazine with a suitable pyrimidine derivative.

    Construction of the oxadiazole ring: The cyclization of the pyrimidine intermediate with a thiophene carboxylic acid derivative in the presence of dehydrating agents to form the final oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(4-(2-Chlorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-(4-(2-Methylphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-(4-(2-Nitrophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name

5-[4-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c21-15-4-1-2-5-16(15)26-7-9-27(10-8-26)19-14(12-22-13-23-19)20-24-18(25-28-20)17-6-3-11-29-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHADHGYZHPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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